1-azepanyl(1H-indol-3-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c17-11-16(19-9-5-1-2-6-10-19)14-12-18-15-8-4-3-7-13(14)15/h3-4,7-8,12,16,18H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYIMUUOQGIFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C#N)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 1 Azepanyl 1h Indol 3 Yl Acetonitrile and Its Analogues
Retrosynthetic Analysis of the 1-Azepanyl(1H-indol-3-yl)acetonitrile Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.
The structure of this compound presents two primary locations for logical disconnection. The first is the bond between the indole (B1671886) nitrogen (N1) and the azepane ring. The second is the bond between the C3 position of the indole ring and the cyanomethyl group.
Disconnection of the N1-Azepanyl Bond: This disconnection simplifies the molecule into two key fragments: an indole-3-acetonitrile (B3204565) core and an azepane moiety. This approach suggests an N-alkylation of indole-3-acetonitrile as a potential final step in the synthesis.
Disconnection of the C3-Cyanomethyl Bond: This alternative disconnection yields 1-azepanylindole and a cyanomethyl synthon. This suggests a C3-alkylation or functionalization of an N-substituted indole as a possible synthetic route.
These disconnections lead to the identification of key precursors and starting materials.
Based on the disconnection strategies, the following precursors and starting materials can be proposed:
| Precursor Category | Specific Examples |
| Indole Core | Indole, Indole-3-acetonitrile |
| Azepane Precursors | 1-Bromoazepane, 1-Chloroazepane, Azepane |
| Cyanomethylating Agents | Chloroacetonitrile, Formaldehyde and a cyanide salt (for Mannich reaction) |
These starting materials are generally accessible and provide a foundation for the synthetic pathways discussed below.
Direct Synthesis Approaches to this compound
Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by forming the key bonds in the final stages of the synthesis.
A plausible direct approach involves the N-alkylation of indole-3-acetonitrile with a suitable azepane precursor. This reaction typically requires a base to deprotonate the indole nitrogen, making it nucleophilic enough to attack an electrophilic azepane derivative.
Commonly used bases for the N-alkylation of indoles include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,4-diazabicyclo[2.2.2]octane (DABCO) google.com. The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) being frequently employed google.comsemanticscholar.org. The reaction of the resulting indole anion with an azepanyl halide, such as 1-bromoazepane, would yield the target compound.
Table 1: Reaction Conditions for N-Alkylation of Indoles
| Base | Solvent | Typical Temperature (°C) | Notes |
|---|---|---|---|
| Sodium Hydride (NaH) | DMF, THF | 0 to room temperature | Strong base, requires anhydrous conditions. |
| Potassium Carbonate (K2CO3) | Acetonitrile, Acetone | Reflux | Milder base, suitable for a range of substrates. |
| Cesium Carbonate (Cs2CO3) | DMF, Acetonitrile | Room temperature to 80 | Highly effective, often gives higher yields. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | DMF, DMA | 90-150 | Can be used in catalytic amounts google.com. |
An alternative direct approach is the introduction of the acetonitrile group at the C3 position of a pre-synthesized 1-azepanylindole. Several methods exist for the C3-functionalization of indoles.
One common method is the Mannich reaction , which involves the aminoalkylation of the indole. oarjbp.comuobaghdad.edu.iqresearchgate.netwikipedia.orgnih.gov In this case, 1-azepanylindole would be treated with formaldehyde and a secondary amine (like dimethylamine) to form a gramine-type intermediate. Subsequent displacement of the dimethylamino group with cyanide, typically using sodium or potassium cyanide, would furnish the desired acetonitrile derivative.
Another approach is the direct C3-alkylation of 1-azepanylindole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction may be promoted by a Lewis acid or proceed under thermal conditions.
A one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has also been reported, which could be adapted for N-substituted indoles. mdma.ch This method involves the use of sodium borohydride and sodium cyanide. mdma.ch
Table 2: Methods for Introducing the Acetonitrile Group at C3 of Indoles
| Method | Reagents | Intermediate | Key Features |
|---|---|---|---|
| Mannich Reaction followed by Cyanide Displacement | Formaldehyde, Secondary Amine (e.g., Dimethylamine), then NaCN or KCN | Gramine analogue | Well-established and versatile method. mdma.ch |
| Direct Alkylation | Chloroacetonitrile or Bromoacetonitrile | None | Potentially more direct but may require optimization. |
| From Indole-3-carboxaldehyde | NaBH4, NaCN | None (one-pot) | Efficient conversion of an aldehyde to a nitrile. mdma.ch |
Multi-step Synthetic Sequences
For complex molecules, a multi-step synthesis is often necessary. Two logical multi-step sequences for the preparation of this compound are outlined below.
Sequence A: N-Alkylation followed by C3-Functionalization
N-Alkylation of Indole: The first step would involve the alkylation of indole with a suitable azepane precursor, such as 1-bromoazepane, in the presence of a base like sodium hydride in DMF to yield 1-azepanylindole.
Introduction of the Acetonitrile Group: The resulting 1-azepanylindole can then be functionalized at the C3 position. For instance, a Vilsmeier-Haack reaction using phosphorus oxychloride and DMF would yield the corresponding indole-3-carboxaldehyde. This aldehyde can then be converted to the nitrile, for example, by reaction with hydroxylamine to form the oxime, followed by dehydration. Alternatively, the one-pot conversion with NaBH4 and NaCN could be employed. mdma.ch
Sequence B: C3-Functionalization followed by N-Alkylation
Preparation of Indole-3-acetonitrile: This can be synthesized from indole via the Mannich reaction with formaldehyde and dimethylamine to give gramine, which is then treated with sodium cyanide. mdma.ch
N-Alkylation of Indole-3-acetonitrile: The final step would be the N-alkylation of indole-3-acetonitrile with an azepanyl halide using a suitable base and solvent, as described in section 2.2.1.
Table 3: Comparison of Multi-step Synthetic Sequences
| Feature | Sequence A | Sequence B |
|---|---|---|
| Starting Material | Indole | Indole |
| Key Intermediate | 1-Azepanylindole | Indole-3-acetonitrile |
| Potential Challenges | Regioselectivity of C3-functionalization in the presence of the N-azepanyl group. | Potential for side reactions at the acetonitrile group during N-alkylation. |
| Overall Plausibility | High | High |
Sequential Functionalization of Indole Substrates
The construction of the target molecule often begins with the indole nucleus, followed by the sequential introduction of the azepanyl group at the N1 position and the acetonitrile moiety at the C3 position. The inherent nucleophilicity of the indole C3 position makes it a prime site for electrophilic substitution. chim.it
One approach for C3 functionalization involves the reaction of indoles with nitriles in the presence of a boron Lewis acid, which activates the nitrile for electrophilic attack, leading to the formation of an iminium intermediate. jst.go.jp This intermediate can then be further manipulated to yield the desired acetonitrile group. Another common route is the conversion of indole-3-carboxaldehydes into indole-3-acetonitriles in a single step. mdma.ch
For the N1 functionalization, methods for the synthesis of N-substituted indoles are employed. Sequential one-pot procedures involving base-mediated intermolecular amination followed by a copper-catalyzed intramolecular arylamination can be used to construct N-functionalized indoles from appropriate precursors. researchgate.net
Table 1: Selected Methods for Indole Functionalization
| Position | Functional Group | Method | Reagents | Reference |
|---|---|---|---|---|
| C3 | Acyl/Amine | Friedel-Crafts type reaction | Nitrile, Boron Lewis Acid (B-LA), NaBH₃CN | jst.go.jp |
| C3 | Acetonitrile | Conversion from Aldehyde | NaBH₄, NaCN, MeOH/NH₂CHO | mdma.ch |
Coupling Reactions and Cyclization Methodologies
Coupling reactions are instrumental in building the complex architecture of indole derivatives. Palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck, provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of polysubstituted indole-2-carbonitriles and related structures. nih.govorganic-chemistry.org These reactions typically involve an o-haloaniline precursor which undergoes coupling followed by a cyclization step to form the indole ring. mdpi.com Iodine-promoted coupling of indole-3-acetic acid derivatives has also been reported as a method to form bisindole structures, which can then undergo intramolecular cyclization. rsc.org
The formation of the seven-membered azepane ring is a significant synthetic challenge. Methodologies for constructing such rings include aza-Prins cyclizations. nih.govacs.org This reaction involves the acid-mediated cyclization of an amine and an aldehyde to form a tetrahydroazepine ring, which is the unsaturated precursor to the azepane ring. nih.govacs.org Ring-closing metathesis (RCM) is another powerful technique used to synthesize N-substituted indoles, including those with large rings, often performed in aqueous media. researchgate.netresearchgate.netproquest.com
Catalytic Methods in the Synthesis of N-Substituted Indoles and Nitriles
Catalysis is central to the efficient and selective synthesis of indole derivatives. Both transition metals and, more recently, organocatalysts and biocatalysts have been employed to achieve transformations that would be difficult under classical conditions.
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium, play a pivotal role in modern indole synthesis. Palladium catalysts are widely used for intramolecular cyclization of 2-alkynylanilines and in tandem Sonogashira-cyclization reactions to build the indole core. mdpi.commdpi.com Other metals have also proven effective. Cationic ruthenium-hydride complexes catalyze the dehydrative C-H coupling of arylamines with diols to form indole products. nih.gov Copper-catalyzed reactions are used for cyclization and amination steps, while gold catalysts can effect the heterocyclization of 2-alkynylanilines under mild conditions. researchgate.netorganic-chemistry.org
Table 2: Transition Metal Catalysts in Indole Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Xphos | Tandem Sonogashira-Cyclization | o-iodo-aniline, alkynes | 2-Substituted Indoles | mdpi.com |
| Cationic Ru-hydride | Dehydrative C-H Coupling | Arylamines, 1,2-diols | Substituted Indoles | nih.gov |
| CuI / L-proline | Cross-coupling/Cyclization | 2-halotrifluoroacetanilides, β-keto esters | 2,3-Disubstituted Indoles | organic-chemistry.org |
Organocatalysis and Biocatalysis for Asymmetric Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis methods. Organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful strategy for the enantioselective construction of complex indole alkaloids and their core structures. oup.comrsc.org Chiral Brønsted acids, for example, can catalyze the transfer hydrogenation of indole derivatives to produce optically active indolines with high enantioselectivity. organic-chemistry.org These methods offer a metal-free alternative for creating chiral indole-based heterocycles. nih.govacs.org
Biocatalysis offers a green and highly selective alternative for chemical synthesis. In the context of nitrile-containing compounds, enzymes such as nitrilases and nitrile hydratases are of significant interest. openbiotechnologyjournal.comcsir.co.za Nitrilases can directly convert nitriles to the corresponding carboxylic acids, while engineered aldoxime dehydratases (Oxds) have been developed for the sustainable and energy-efficient synthesis of aromatic nitriles from aldoximes. nih.gov This enzymatic approach circumvents the use of toxic cyanating agents and operates under mild reaction conditions. openbiotechnologyjournal.comnih.gov
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. ejcmpr.com These principles are increasingly being applied to the synthesis of complex molecules like indole derivatives.
Solvent-Free Reactions and Aqueous Media Approaches
A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and significant progress has been made in adapting organic reactions to aqueous media. nih.gov The synthesis of N-substituted indoles via ring-closing metathesis and the palladium-catalyzed cyclization of 2-alkynylanilines have both been successfully performed in water, often using surfactants to create micellar nanoreactors that solubilize organic substrates. researchgate.netproquest.commdpi.com Knoevenagel condensation reactions to produce indole-acrylonitrile hybrids have also been effectively carried out in ethanol/water mixtures, highlighting the feasibility of aqueous systems for constructing key structural motifs. researchgate.net
Atom Economy and Waste Reduction Strategies
In the synthesis of complex heterocyclic molecules such as this compound, the principles of green chemistry, particularly atom economy, are of paramount importance for developing sustainable and efficient processes. monash.edu Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of atoms from the reactants into the final desired product, thereby minimizing waste. nih.gov An ideal reaction would have 100% atom economy, where all reactant atoms are found in the product.
Strategies to enhance atom economy and reduce waste in the synthesis of indole derivatives often involve the implementation of novel catalytic systems and reaction conditions. jk-sci.com These include:
Catalytic Reactions: The use of catalysts, especially transition metals, allows for reactions to proceed with high efficiency and selectivity under milder conditions, reducing the need for stoichiometric reagents that often end up as waste. jk-sci.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. eurekaselect.comresearchgate.net A hypothetical MCR for this compound could involve the one-pot reaction of indole, azepane, and a cyanide source, significantly improving atom economy over a traditional multi-step synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames, which contributes to waste reduction. researchgate.netresearchgate.net This technique has been successfully applied to various indole syntheses, such as the Fischer-indole synthesis. researchgate.net
Solvent-Free and Aqueous Reactions: Eliminating organic solvents or replacing them with water reduces environmental impact and simplifies purification processes. eurekaselect.comnih.gov Solvent-free reactions, sometimes conducted under ball-milling or neat conditions, are particularly effective in minimizing waste. researchgate.netnih.gov
The table below illustrates a conceptual comparison between a traditional linear synthesis and a green, multicomponent approach for a generic indole alkaloid synthesis, highlighting the potential improvements in atom economy and waste reduction.
| Feature | Traditional Linear Synthesis | Green Multicomponent Synthesis |
| Number of Steps | Multiple steps (e.g., protection, activation, coupling, deprotection) | Typically one pot |
| Reagents | Often requires stoichiometric amounts of reagents and protecting groups | Primarily uses catalytic amounts of reagents |
| Atom Economy | Lower, due to the generation of by-products at each step | Higher, as most atoms from reactants are incorporated into the product |
| Solvent Use | High, often requiring different solvents for each step and for purification | Minimal, can often be performed solvent-free or in green solvents like water |
| Waste Generation | Significant, including by-products and solvent waste | Minimized |
Synthesis of Structurally Modified this compound Analogues
The synthesis of structurally modified analogues of this compound is a crucial step in medicinal chemistry and materials science. By systematically altering different parts of the molecule—the azepane ring, the acetonitrile linker, and the indole core—researchers can investigate structure-activity relationships (SAR) and fine-tune the compound's properties. The following sections detail synthetic strategies for accessing these diverse analogues.
Modifications to the Azepane Ring
Modifying the saturated heterocyclic amine portion of the molecule can significantly impact its conformational flexibility and binding interactions. Synthetic strategies can target changes in ring size, the introduction of substituents, or the incorporation of heteroatoms.
Ring Size Variation: Analogues containing smaller (e.g., pyrrolidine, piperidine) or larger rings can be synthesized by substituting azepane with the corresponding cyclic amine in the key coupling step. The general synthetic approach would likely involve a Mannich-type reaction or a direct alkylation of the indole-3-acetonitrile precursor with the appropriate cyclic amine.
Substitution on the Ring: Introducing alkyl, aryl, or functional groups onto the azepane ring can be achieved by starting with a pre-functionalized cyclic amine. For instance, reacting indole-3-acetonitrile with 3-methylpiperidine or 4-phenylpiperidine would yield the corresponding substituted analogues.
The table below outlines potential modifications to the azepane ring and the required starting materials.
| Azepane Ring Modification | Required Cyclic Amine Starting Material |
| Pyrrolidine Analogue | Pyrrolidine |
| Piperidine Analogue | Piperidine |
| 3-Methylazepane Analogue | 3-Methylazepane |
| 4-Hydroxyazepane Analogue | 4-Hydroxyazepane |
Variations in the Acetonitrile Chain
Altering the length and substitution of the chain connecting the indole and azepane moieties provides another avenue for structural diversification.
Chain Length Homologation: The acetonitrile chain can be extended to a propanenitrile or butanenitrile linker. A common method involves the reaction of an indolyl Grignard reagent with a haloalkanenitrile of the desired length (e.g., 3-chloropropanenitrile). The resulting indolylalkanenitrile can then be coupled with azepane.
Substitution on the Chain: Introducing substituents on the carbon atom adjacent to the nitrile group (the α-carbon) can be achieved by alkylating indole-3-acetonitrile. nih.gov Deprotonation of indole-3-acetonitrile with a strong base followed by reaction with an alkyl halide (e.g., methyl iodide) would yield an α-substituted intermediate.
The table below summarizes potential variations in the linker chain.
| Chain Variation | Potential Synthetic Precursor |
| Propanenitrile Linker | 3-(1H-indol-3-yl)propanenitrile |
| α-Methylacetonitrile Linker | 2-(1H-indol-3-yl)propanenitrile |
| α-Phenylacetonitrile Linker | 2-phenyl-2-(1H-indol-3-yl)acetonitrile |
Substitution Patterns on the Indole Core
Introducing substituents on the indole ring is a well-established strategy for modifying the electronic and lipophilic properties of indole-based compounds. Various synthetic methods allow for precise control over the position and nature of these substituents.
Synthesis from Substituted Precursors: The most straightforward approach is to begin the synthesis with an already substituted indole. For example, using 5-methoxyindole or 6-fluoroindole as the starting material in a reaction sequence would yield the corresponding substituted final product. The Fischer indole synthesis is a powerful tool for this approach, as it allows for the preparation of a wide range of substituted indoles from appropriately substituted phenylhydrazines and ketones or aldehydes. nih.gov
Direct Functionalization of the Indole Ring: Modern synthetic methods enable the direct introduction of functional groups onto the indole core at later stages of the synthesis. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, can be used to functionalize the indole ring, typically at the C5 position. More advanced transition-metal-catalyzed C-H activation/functionalization reactions offer pathways to introduce substituents at various positions with high regioselectivity. mdpi.com
The table below details common substitution patterns on the indole core and the synthetic strategies to achieve them.
| Indole Substitution Pattern | Synthetic Strategy | Example Precursor/Reagent |
| 5-Methoxy | Synthesis from substituted indole | 5-Methoxyindole |
| 6-Fluoro | Synthesis from substituted indole | 6-Fluorophenylhydrazine (for Fischer synthesis) |
| 7-Bromo | Direct electrophilic halogenation | N-Bromosuccinimide (NBS) |
| 2-Methyl | Synthesis from substituted indole | 2-Methylindole |
Advanced Spectroscopic and Structural Characterization of 1 Azepanyl 1h Indol 3 Yl Acetonitrile
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS analysis would be essential to confirm the elemental composition of 1-azepanyl(1H-indol-3-yl)acetonitrile. This technique measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the determination of the precise molecular formula. For the target compound (C₁₇H₂₁N₃), the expected exact mass would be calculated and compared against the experimental value.
Hypothetical HRMS Data Table:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃ |
| Calculated Mass [M+H]⁺ | Data not available |
| Measured Mass [M+H]⁺ | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the detailed structure of the molecule, including the connectivity of atoms and the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Assignment
¹H NMR spectroscopy would identify all unique proton signals, their multiplicity (singlet, doublet, triplet, etc.), and their integration values, corresponding to the number of protons. These signals would be assigned to specific protons in the indole (B1671886) ring, the acetonitrile (B52724) moiety, and the azepane ring.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| Data not available | Indole NH | |||
| Data not available | Indole aromatic CH | |||
| Data not available | Methine CH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the complete mapping of the carbon skeleton.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | Indole C |
| Data not available | Nitrile CN |
| Data not available | Methine C |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons.
COSY would show correlations between adjacent protons.
HSQC would correlate protons to their directly attached carbons.
HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the indole, acetonitrile, and azepane fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, key characteristic peaks would be expected for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, and the C≡N stretch of the nitrile group.
Hypothetical IR Data Table:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| Data not available | N-H Stretch (Indole) | |
| Data not available | C-H Stretch (Aromatic) | |
| Data not available | C-H Stretch (Aliphatic) | |
| Data not available | C≡N Stretch (Nitrile) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum would show absorption maxima (λ_max) corresponding to the π → π* transitions characteristic of the indole chromophore.
Hypothetical UV-Vis Data Table:
| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |
|---|
Due to the unavailability of the necessary experimental data for this compound, a comprehensive and scientifically accurate article as requested cannot be generated at this time.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the azepanyl and indolyl moieties.
A typical crystallographic study would involve growing a single crystal of the compound suitable for diffraction. The crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
The key data that would be obtained from such an analysis are presented in the table below, which currently remains unpopulated due to the absence of published research.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₇H₁₉N₃ |
| Molecular Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a, b, c, α, β, γ = Data not available |
| Volume | Data not available |
| Z (molecules per unit cell) | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
| Key Bond Lengths (Å) | e.g., C-C, C-N, C≡N - Data not available |
| Key Bond Angles (°) | e.g., C-C-N, Indole-C-C - Data not available |
| Torsion Angles (°) | e.g., defining ring conformations - Data not available |
The solid-state structure would reveal important information about intermolecular interactions, such as hydrogen bonding involving the indole N-H group or potential π-π stacking between indole rings, which govern the crystal packing.
Chiral Analysis Techniques (if enantiomeric forms exist)
The molecule this compound possesses a stereocenter at the carbon atom connecting the indole ring, the azepane ring, and the acetonitrile group. The presence of this chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers may exhibit different biological activities.
To determine if a synthesized sample is a racemic mixture (a 1:1 ratio of both enantiomers) or if one enantiomer is in excess, and to separate these enantiomers, chiral analysis techniques are employed. The most common method is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. The output from the detector would show two distinct peaks for a racemic mixture, with the area under each peak corresponding to the relative amount of each enantiomer.
Should research on the chiral properties of this compound be published, the following table would be populated with the relevant experimental details.
Interactive Data Table: Chiral HPLC Analysis of this compound
| Parameter | Description |
| HPLC System | Data not available |
| Chiral Column | e.g., Chiralcel OD-H, Chiralpak AD - Data not available |
| Mobile Phase | e.g., Hexane/Isopropanol ratio - Data not available |
| Flow Rate | e.g., in mL/min - Data not available |
| Detection Wavelength | e.g., in nm - Data not available |
| Retention Time (Enantiomer 1) | t_R1 in minutes - Data not available |
| Retention Time (Enantiomer 2) | t_R2 in minutes - Data not available |
| Resolution (Rs) | A measure of separation - Data not available |
Other techniques for chiral analysis include chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. The absolute configuration of the separated enantiomers (i.e., whether they are the R or S form) would typically be determined by X-ray crystallography of a single enantiomer or by comparison to a standard of known configuration.
Computational and Theoretical Chemistry Investigations of 1 Azepanyl 1h Indol 3 Yl Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the electronic distribution and energy levels within 1-azepanyl(1H-indol-3-yl)acetonitrile.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. niscpr.res.inresearchgate.net It is particularly well-suited for studying indole (B1671886) derivatives due to its balance of accuracy and computational cost. chemrxiv.orgmdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can be used to determine the optimized molecular geometry, electron density distribution, and the energies and shapes of molecular orbitals. researchgate.netresearchgate.net
The electronic structure of this compound is characterized by the electron-rich indole ring system, the electron-withdrawing nitrile group, and the flexible azepanyl moiety. DFT calculations would likely reveal a significant degree of electron delocalization across the indole ring, which is a hallmark of its aromaticity. The nitrogen atom of the indole ring and the azepanyl ring would exhibit localized regions of higher electron density, influencing the molecule's intermolecular interactions.
HOMO-LUMO Energy Gap Analysis and Electronic Excitation Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and electronic excitation properties. schrodinger.comjoaquinbarroso.com A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be centered on the electron-withdrawing acetonitrile (B52724) group and the adjacent carbon of the indole ring. The energy of this gap can be calculated using DFT and provides an estimate of the energy required for the lowest-energy electronic transition, which is often related to the molecule's absorption of UV-Vis light. schrodinger.com
To illustrate the effect of substitution on the electronic properties, a hypothetical data table of HOMO-LUMO energies and the corresponding energy gap for this compound and related indole derivatives is presented below. The values are representative and based on trends observed in similar compounds. researchgate.netresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indole | -5.98 | -0.15 | 5.83 |
| Indole-3-acetonitrile (B3204565) | -6.25 | -0.85 | 5.40 |
| This compound | -6.15 | -0.70 | 5.45 |
This table contains hypothetical data for illustrative purposes.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The ESP map is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas of low electron density, which are prone to nucleophilic attack. researchgate.net
For this compound, the ESP map would be expected to show a significant negative potential around the nitrogen atom of the nitrile group and the nitrogen atom of the indole ring. researchgate.netnih.gov The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The azepanyl ring would likely show a more neutral potential, with some slight negative potential associated with its nitrogen atom.
Molecular Modeling and Conformational Analysis
The flexibility of the azepanyl ring and the rotatable bonds in this compound give rise to a complex conformational landscape. Molecular modeling techniques are essential for exploring this landscape and identifying the most stable conformations.
Force Field-Based Simulations for Preferred Conformations
Force field-based molecular mechanics methods provide a computationally efficient way to explore the conformational space of flexible molecules. nih.govacs.org These methods use a set of empirical potential energy functions to calculate the energy of a molecule as a function of its atomic coordinates. By systematically rotating the flexible bonds and evaluating the energy of the resulting conformers, it is possible to identify the low-energy, preferred conformations of this compound.
The primary sources of conformational flexibility in this molecule are the puckering of the seven-membered azepanyl ring and the rotation around the single bond connecting the azepanyl nitrogen to the indole ring. Force field simulations would explore the various chair, boat, and twist-boat conformations of the azepanyl ring to determine their relative energies and populations at a given temperature. arxiv.orgacs.org
Rotational Barriers and Conformational Isomerism
The rotation around single bonds is not entirely free but is hindered by energy barriers. These rotational barriers determine the rate of interconversion between different conformational isomers. msu.edu For this compound, the key rotational barriers would be associated with the bond connecting the azepanyl ring to the indole ring and the bond between the indole ring and the acetonitrile group.
Quantum chemical methods, such as DFT, can be used to calculate the energy profile for rotation around these bonds. By systematically changing the dihedral angle and calculating the energy at each step, a potential energy surface can be generated, from which the rotational barriers can be determined. nih.gov Understanding these barriers is crucial for predicting the dynamic behavior of the molecule and the accessibility of different conformational states.
A hypothetical data table of calculated rotational energy barriers for key bonds in this compound is provided below to illustrate the expected findings.
| Rotatable Bond | Rotational Barrier (kcal/mol) |
| Indole-N - Azepanyl-N | 3.5 |
| Indole-C3 - CHCN | 1.8 |
This table contains hypothetical data for illustrative purposes.
Prediction of Spectroscopic Properties (e.g., computed NMR shifts, vibrational frequencies)4.4. Mechanistic Computational Studies of Chemical Reactions (e.g., transition states, reaction pathways)
Further research dedicated specifically to the computational and theoretical investigation of this compound is required before a scientifically sound article on these topics can be produced.
Mechanistic Investigations of Molecular Interactions and Biological Pathways Excluding Clinical Outcomes
Enzymatic Biotransformation and Metabolic Pathways
The metabolism of 1-azepanyl(1H-indol-3-yl)acetonitrile is anticipated to involve the enzymatic modification of both its indoleacetonitrile and azepane moieties.
The indole-3-acetonitrile (B3204565) (IAN) portion of the molecule is a known substrate for a class of enzymes called nitrilases. These enzymes are capable of hydrolyzing the nitrile group (-C≡N) directly to a carboxylic acid and ammonia. nih.gov This conversion is a key step in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from IAN in various plants, fungi, and bacteria. nih.govresearchgate.netnih.gov
For instance, studies have demonstrated that nitrilases from organisms like Streptomyces sp., Variovorax boronicumulans, and the plant Arabidopsis thaliana can efficiently convert IAN to IAA. researchgate.net The enzyme ZmNIT2 from maize, for example, shows a high efficiency in this conversion. nih.gov The process is influenced by factors such as pH and temperature, with optimal conditions varying depending on the source of the nitrilase. researchgate.net It is plausible that this compound could undergo a similar nitrilase-mediated biotransformation, which would result in the formation of 1-azepanyl(1H-indol-3-yl)acetic acid. However, the presence of the bulky azepane group at the first position of the indole (B1671886) ring might influence the binding affinity of the molecule to the active site of nitrilase enzymes.
Table 1: Examples of Nitrilase-Mediated Conversion of Indole-3-Acetonitrile (IAN) to Indole-3-Acetic Acid (IAA)
| Enzyme/Organism Source | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Streptomyces sp. MTCC 7546 | Indole-3-acetonitrile (IAN) | Indole-3-acetic acid (IAA) | Optimal temperature of 60°C and pH of 7.5 for conversion. | researchgate.net |
| Variovorax boronicumulans CGMCC 4969 | Indole-3-acetonitrile (IAN) | Indole-3-acetic acid (IAA) | Possesses two enzymatic systems: a nitrilase induced by IAN and a constitutive nitrile hydratase/amidase system. | researchgate.net |
| Maize (Zea mays) - ZmNIT2 | Indole-3-acetonitrile (IAN) | Indole-3-acetic acid (IAA) | Converts IAN to IAA with high efficiency, suggesting a role in auxin biosynthesis. | nih.gov |
| Arabidopsis thaliana | Indole-3-acetonitrile (IAN) | Indole-3-acetic acid (IAA) | Nitrilases are involved in the conversion as part of the plant's metabolic pathways. | nih.gov |
The azepane ring is a structural feature found in various biologically active molecules and natural products, such as the protein kinase inhibitor balanol. lifechemicals.commdpi.com The metabolism of the azepane ring itself is less specifically characterized than that of the indoleacetonitrile moiety. Generally, saturated heterocyclic rings like azepane can be subject to oxidation by cytochrome P450 enzymes, leading to hydroxylation or N-dealkylation.
Receptor Binding and Ligand-Target Interactions
The structural components of this compound suggest the potential for interactions with various protein targets, including receptors.
While there is no direct data on the receptor binding profile of this compound, the presence of the azepane ring is noteworthy. Certain azepane-containing compounds have been investigated for their affinity to various receptors. For instance, the compound Nabazenil, which contains an azepane moiety, is known to be a cannabinoid receptor ligand. researchgate.net Additionally, some N-(indol-3-ylglyoxylyl)amine derivatives have been shown to bind to the benzodiazepine (B76468) receptor. nih.gov
Given these precedents, it is plausible that this compound could exhibit affinity for cannabinoid receptors or other CNS receptors. The specific stereochemistry and substitution pattern of the azepane and indole rings would be critical determinants of any such binding affinity and selectivity.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. nih.govnih.govajchem-a.compreprints.orgjocpr.com This methodology has been widely applied to various indole derivatives to explore their potential interactions with biological targets. nih.govnih.govjocpr.com
In the absence of experimental binding data for this compound, molecular docking simulations could provide valuable insights into its potential protein targets. For example, docking studies could be performed against the active sites of cannabinoid receptors, 11β-HSD1, or various nitrilases to generate hypotheses about its biological activity. Such studies would model the interactions between the azepane and indoleacetonitrile moieties and the amino acid residues of the protein's binding pocket, estimating the binding energy and identifying key interactions such as hydrogen bonds and hydrophobic contacts.
Table 2: Illustrative Applications of Molecular Docking for Indole Derivatives
| Compound Class | Protein Target | Purpose of Docking | Key Findings from Docking | Reference |
|---|---|---|---|---|
| Indole-based heterocyclic scaffolds | UDP-N-acetylmuramate-L-alanine ligase (MurC) and Human lanosterol (B1674476) 14α-demethylase | To predict binding modes and energies for potential antimicrobial agents. | Identified compounds with lower binding energies than the standard drug, suggesting strong binding affinity. | nih.gov |
| N-acetylisatine-hydrazide-indole hybrids | Target proteins for antimicrobial activity | To rationalize the observed antimicrobial activity. | Revealed possible binding modes of the most active compounds to their respective target proteins. | nih.gov |
| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | To predict binding affinities for potential anti-inflammatory agents. | Docking scores suggested strong inhibitory potential, with specific hydrogen bond interactions identified. | ajchem-a.com |
| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate | Nicotinic acetylcholine (B1216132) receptor | To clarify the binding mode of the compound. | Showed a positive correlation between dock scores and the inhibition of the acetylcholine binding protein receptor. | jocpr.com |
Modulation of Cellular and Subcellular Processes at a Molecular Level
The potential biological effects of this compound at the molecular level would stem from its enzymatic processing and receptor interactions. For example, if the compound is converted to 1-azepanyl(1H-indol-3-yl)acetic acid, this metabolite could potentially mimic or interfere with the signaling pathways of the natural auxin, indole-3-acetic acid.
Furthermore, the parent compound or its metabolites could modulate cellular processes by binding to specific receptors. For instance, interaction with cannabinoid receptors could trigger downstream signaling cascades that affect neurotransmitter release and other neuronal functions. The inhibition of enzymes like 11β-HSD1 could alter local steroid hormone concentrations, thereby influencing metabolic and inflammatory pathways. The indole nucleus itself is a common feature in molecules that interact with a wide range of biological targets, and the specific substitution pattern of this compound will ultimately determine its unique effects on cellular and subcellular processes. nih.gov
Effects on Tubulin Polymerization (based on related indole derivatives)
Comprehensive searches of scientific literature and chemical databases did not yield any studies specifically investigating the effects of this compound on tubulin polymerization. Research on the impact of indole derivatives on tubulin dynamics is an active area of investigation in medicinal chemistry, but no published data currently exists for this particular compound.
Influence on Plant Hormone Pathways (e.g., auxin biosynthesis and signaling research)
There is no available scientific literature that examines the influence of this compound on plant hormone pathways. While the parent compound, indole-3-acetonitrile, is a known precursor to the plant hormone auxin (indole-3-acetic acid), the specific effects of the 1-azepanyl substitution have not been reported.
Research into Interactions with Microbial Systems (e.g., biofilm formation, defense responses)
No studies have been published detailing the interactions of this compound with microbial systems. The effects of this compound on processes such as biofilm formation or microbial defense mechanisms remain uninvestigated in the current body of scientific research.
Structure-Activity Relationship (SAR) Studies for Molecular Design Principles
Identification of Key Pharmacophoric Features
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. Consequently, the key pharmacophoric features of this molecule have not been identified.
Correlating Structural Modifications with Mechanistic Observations
As there are no mechanistic observations or biological studies available for this compound, it is not possible to correlate any structural modifications with mechanistic insights.
Potential Research Applications and Future Directions in Chemical and Biological Sciences
Development as Chemical Probes for Biological Systems
The indole-acetonitrile framework is a recognized pharmacophore, indicating its ability to interact with biological targets. This makes derivatives like 1-azepanyl(1H-indol-3-yl)acetonitrile valuable starting points for the development of chemical probes.
Derivatives of indole-3-acetonitrile (B3204565) have been demonstrated to modulate the activity of various enzymes and receptors, highlighting their potential as tool compounds for biological investigation. For instance, certain indole-3-acetonitrile derivatives have shown the ability to influence the activity of enzymes such as dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase nih.gov. Furthermore, synthetic analogs have been evaluated for their capacity to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cellular models nih.gov.
The introduction of the 1-azepanyl group to the indole-3-acetonitrile scaffold could confer novel pharmacological properties, potentially leading to the discovery of selective ligands for a range of biological targets. The azepane ring, a seven-membered nitrogen-containing heterocycle, can significantly influence the lipophilicity, conformational flexibility, and hydrogen bonding capacity of a molecule, thereby altering its binding affinity and selectivity for specific receptors or enzyme active sites. For example, indole-fused azepines, known as azepinoindolones, have been investigated for their interaction with various biological targets nih.gov. The exploration of this compound and its derivatives could, therefore, yield valuable tool compounds for dissecting complex biological pathways.
The inherent fluorescence of the indole (B1671886) ring system makes it a valuable component in the design of fluorescent probes. Indole and its derivatives are known to exhibit strong fluorescence emission in solution, a property that can be harnessed for biological and electrochemical sensing researchgate.net. The development of novel indole-based fluorescent probes is an active area of research, with applications in detecting specific ions, molecules, and changes in the cellular environment researchgate.netasm.orgmdpi.com.
The indole-acetonitrile scaffold can be chemically modified to create probes that respond to specific analytes or biological events with a change in their fluorescent properties. For example, novel indole derivatives have been designed as colorimetric pH sensors and for the detection of cyanide ions researchgate.netmdpi.com. The emission characteristics of such probes can be fine-tuned by altering the electronic properties of substituents on the indole ring nih.gov. The incorporation of the 1-azepanyl group in this compound could modulate the photophysical properties of the indole core, potentially leading to the development of novel fluorescent probes with unique sensing capabilities.
Table 1: Examples of Indole-Based Fluorescent Probes and their Applications
| Probe Type | Target Analyte/Application | Reference |
|---|---|---|
| Indole-based D-π-A molecules | pH sensing, logic gates | researchgate.net |
| Indole-arylphosphine | S-nitrosylation in mitochondria | asm.org |
| Indolium-based probe | Cyanide detection | mdpi.com |
Scaffold Design for Novel Chemical Entities in Medicinal Chemistry Research (without clinical implications)
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and its ability to interact with multiple biological targets nih.govresearchgate.netoup.com. The versatility of the indole ring allows for the design of diverse molecular architectures with potential therapeutic applications researchgate.net.
The this compound structure combines the indole scaffold with an azepane ring and an acetonitrile (B52724) group, offering a unique three-dimensional arrangement of functional groups for molecular recognition. This combination can be exploited in the design of novel chemical entities (NCEs) for early-stage drug discovery research researchgate.net. The process of discovering NCEs involves high-throughput screening of compounds to identify promising leads against specific biological targets researchgate.net.
The azepane moiety can introduce conformational constraints and improve physicochemical properties, which are critical aspects of drug design. Indole-fused azepines have been explored for various medicinal chemistry applications, demonstrating the utility of this heterocyclic system nih.gov. By systematically modifying the this compound scaffold, medicinal chemists can generate libraries of novel compounds for screening against a wide array of biological targets, potentially leading to the identification of new lead structures for further development.
Applications in Materials Science and Optoelectronic Devices (e.g., fluorophores, OLEDs)
The fluorescent properties of indole derivatives also position them as promising materials for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) nih.gov. The development of efficient and stable electroluminescent materials is a key challenge in OLED research, and indole-based compounds have shown potential in this area nih.gov.
The photophysical properties of indole derivatives, including their fluorescence quantum yield and emission wavelength, can be tailored through chemical modification nih.govmdpi.com. The introduction of different functional groups can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby tuning its emission color. While direct evidence for the use of this compound in OLEDs is not available, the structural features suggest it could be a building block for novel fluorophores. The combination of the electron-rich indole core and the electron-withdrawing acetonitrile group can create a donor-acceptor system, which is a common design strategy for fluorescent materials. The azepane ring could further influence the solid-state packing and intermolecular interactions, which are crucial for the performance of organic electronic devices.
Biotechnological Applications
The conversion of nitriles to more valuable carboxylic acids or amides is an important transformation in biotechnology, often catalyzed by enzymes known as nitrilases and nitrile hydratases.
The enzymatic conversion of indole-3-acetonitrile (IAN) is a well-studied process, particularly in the context of plant hormone biosynthesis and microbial metabolism. Nitrilase enzymes (EC 3.5.5.1) can directly hydrolyze IAN to produce indole-3-acetic acid (IAA), a key plant auxin mdpi.comnih.gov. Alternatively, a two-step pathway involving nitrile hydratase and amidase can convert IAN to IAA via an indole-3-acetamide (B105759) intermediate nih.gov.
Several nitrilases from various organisms, including plants and bacteria, have been characterized for their ability to act on IAN. For example, the nitrilase ZmNIT2 from maize efficiently converts IAN to IAA nih.gov. Similarly, nitrilases from Arabidopsis thaliana (NIT1, NIT2, and NIT3) are known to catalyze this reaction mdpi.com. Microbial sources also provide a rich diversity of nitrilases with potential for biotechnological applications. A thermostable nitrilase from a Streptomyces species has been shown to convert IAN to IAA at elevated temperatures researchgate.net.
The compound this compound could serve as a novel substrate for exploring the substrate specificity and catalytic mechanisms of known and newly discovered nitrilases. The presence of the bulky 1-azepanyl group at the N1 position of the indole ring could influence enzyme recognition and activity, providing insights into the active site architecture of these biocatalysts. Furthermore, if the nitrile group of this compound is successfully hydrolyzed, it would lead to the formation of 1-azepanyl(1H-indol-3-yl)acetic acid, a novel indole derivative with potential biological activities of its own.
Table 2: Examples of Enzymes Acting on Indole-3-Acetonitrile
| Enzyme | Source Organism | Product(s) | Reference |
|---|---|---|---|
| ZmNIT2 | Zea mays (Maize) | Indole-3-acetic acid (IAA) | nih.gov |
| NIT1, NIT2, NIT3 | Arabidopsis thaliana | Indole-3-acetic acid (IAA) | mdpi.com |
| Nitrilase | Streptomyces sp. MTCC 7546 | Indole-3-acetic acid (IAA) | researchgate.net |
| Nitrile Hydratase/Amidase | Agrobacterium tumefaciens | Indole-3-acetamide, Indole-3-acetic acid (IAA) | nih.gov |
Research in Plant Physiology and Defense Mechanisms
The indol-3-ylacetonitrile (IAN) structural motif is a key player in plant biochemistry, particularly in growth regulation and defense. IAN is recognized as a precursor to indole-3-acetic acid (IAA), a primary plant hormone of the auxin class that governs various aspects of plant development. nih.govfrontiersin.orgmdpi.com The conversion of IAN to IAA is a crucial step in auxin biosynthesis pathways in some plants and microorganisms. nih.govmdpi.com
Research has demonstrated that IAN itself plays a direct role in plant defense mechanisms, especially in cruciferous plants like Arabidopsis thaliana. oup.comnih.govresearchgate.net These plants produce glucosinolates, which upon tissue damage by herbivores, are hydrolyzed to form various defense compounds. oup.com The presence of the epithiospecifier protein (ESP) can shift this breakdown from producing more toxic isothiocyanates towards the formation of nitriles, including IAN. oup.comnih.gov
Studies have shown that while some indole compounds act as oviposition stimulants for specialist insects like the cabbage white butterfly (Pieris rapae), IAN has the opposite effect, deterring egg-laying. oup.comnih.govresearchgate.net For instance, in Arabidopsis mutants, exogenous application of IAN was found to decrease oviposition. nih.gov Furthermore, IAN has been identified in the regurgitant of P. rapae larvae, which contributes to reducing further oviposition by adult females on plants that are already infested. nih.gov This suggests a sophisticated counter-adaptive mechanism where the production of less toxic nitriles like IAN serves to protect the plant from excessive herbivory. oup.comnih.gov
Future research could investigate whether the introduction of the N-azepanyl group in This compound modifies these properties. The substitution at the N-1 position of the indole ring could alter its interaction with plant enzymes and receptors, potentially enhancing or diminishing its defensive capabilities or its efficiency as an auxin precursor.
Table 1: Role of Indole-3-acetonitrile (IAN) in Plant Defense
| Plant Species | Insect Herbivore | Observed Effect of IAN | Reference |
| Arabidopsis thaliana | Pieris rapae (Cabbage White Butterfly) | Deters oviposition | oup.comnih.gov |
| Arabidopsis thaliana | Pieris rapae | Present in larval regurgitant, reducing further oviposition | nih.gov |
Methodological Advancements in Organic Synthesis
The synthesis of N-substituted indoles is a field of intense research due to the prevalence of this scaffold in pharmaceuticals, agrochemicals, and natural products. nih.gov The development of efficient and selective methods for the N-alkylation of indoles is a key focus.
Development of New Synthetic Strategies for N-Substituted Indoles
Synthesizing a molecule like This compound would involve the N-alkylation of the indole-3-acetonitrile core with an appropriate azepane derivative. Several modern synthetic strategies could be employed for this purpose.
Copper-Catalyzed N-Alkylation: An efficient method for the direct N-alkylation of indoles utilizes copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. rsc.org This reaction proceeds in the presence of a copper iodide catalyst and a phosphine (B1218219) ligand. rsc.org This strategy offers a pathway to a wide variety of N-alkylated indoles. rsc.org Another copper-catalyzed approach involves the use of cyclic iodonium (B1229267) salts for the N-arylation of various nitrogen-containing heterocycles, including indoles and saturated cyclic amines like piperidine, at room temperature. acs.org
Iron-Catalyzed Synthesis: Iron complexes have been developed as catalysts for the N-alkylation of indolines (the reduced form of indoles) with alcohols. nih.gov The resulting N-alkylated indolines can then be oxidized in a one-pot procedure to the corresponding N-alkylated indoles using an iron-based oxidant system. nih.gov This two-step, one-pot strategy provides a selective route to N-alkylated indoles. nih.gov
Palladium-Catalyzed Reactions: An enantioselective, intermolecular aza-Wacker-type reaction has been developed for the N-alkylation of indoles with alkenols. nih.gov This method uses a palladium catalyst to form the C-N bond and can achieve high enantioselectivity. nih.gov Additionally, palladium-catalyzed intramolecular cycloadditions of ynamides and conjugated enynes offer a modular approach to constructing highly substituted indolines, which can then be oxidized to indoles. nih.gov
Metal-Free Procedures: For certain transformations, metal-free methods are being developed. For instance, a cascade C-N bond formation and aromatization mediated by N-iodosuccinimide (NIS) allows for the synthesis of various indole derivatives under mild conditions. organic-chemistry.org
These strategies represent a toolbox for synthetic chemists to construct complex N-substituted indoles. The synthesis of This compound would likely involve adapting one of these methods to couple indole-3-acetonitrile with a suitable azepane precursor.
Table 2: Modern Synthetic Strategies for N-Substituted Indoles
| Catalytic System | Reaction Type | Key Features | Reference(s) |
| Copper Iodide / Phosphine Ligand | Reductive Cross-Coupling | Direct N-alkylation using N-tosylhydrazones | rsc.org |
| Iron Complex | N-alkylation of Indolines & Oxidation | One-pot, two-step synthesis from indolines and alcohols | nih.gov |
| Palladium / Chiral Ligand | Aza-Wacker-type Reaction | Enantioselective N-alkylation with alkenols | nih.gov |
| N-Iodosuccinimide (NIS) | Cascade Cyclization/Aromatization | Metal-free synthesis of substituted indoles | organic-chemistry.org |
Exploration of Novel Reaction Mechanisms
The development of new synthetic methods is intrinsically linked to the exploration of novel reaction mechanisms. Understanding these mechanisms allows for the optimization of reactions and the prediction of outcomes for new substrates.
Aza-Wacker-Type Mechanism: The enantioselective N-alkylation of indoles via the aza-Wacker reaction is supported by a syn-aminopalladation mechanism. nih.gov Isotopic labeling experiments have helped to elucidate this pathway, where the indole nitrogen and a palladium catalyst add to the same face of the alkene. nih.gov This contrasts with anti-addition pathways that could lead to different stereoisomers. nih.gov A key challenge in this type of reaction is controlling the regioselectivity, as the C3 position of the indole can also act as a nucleophile. nih.gov
Chiral-at-Metal Complex Catalysis: The Friedel-Crafts alkylation of indoles with nitroalkenes can be catalyzed by chiral-at-metal rhodium(III) complexes. acs.org Mechanistic studies, including NMR and DFT calculations, have shown that the reaction proceeds through the formation of an aci-nitro complex. acs.org This intermediate then undergoes a prototropic shift, mediated by a water molecule, to yield the final alkylated indole product. acs.org
Radical Mechanisms in Iron Catalysis: The iron-catalyzed oxidation of N-alkylated indolines to indoles is proposed to proceed through a radical mechanism. nih.gov It is suggested that a butoxy radical, generated from the oxidant TBHP, abstracts a hydrogen atom from the α-position of the indoline. nih.gov The use of radical scavengers like TEMPO in control experiments helps to probe the involvement of such radical intermediates. nih.gov
The synthesis of This compound would likely proceed through one of the ionic or organometallic pathways described for N-alkylation. Future mechanistic studies could focus on the specific interactions between the indole-3-acetonitrile substrate, the azepane-derived nucleophile, and the chosen catalytic system to optimize the synthesis of this and related N-substituted indole compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
